molecular formula C54H45PSi3 B14434572 Tris(triphenylsilyl)phosphine CAS No. 82764-05-4

Tris(triphenylsilyl)phosphine

Katalognummer: B14434572
CAS-Nummer: 82764-05-4
Molekulargewicht: 809.2 g/mol
InChI-Schlüssel: LRJNVYLVJPVDOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(triphenylsilyl)phosphine is an organophosphorus compound characterized by the presence of three triphenylsilyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tris(triphenylsilyl)phosphine typically involves the reaction of triphenylsilyl chloride with a phosphorus-containing reagent under controlled conditions. One common method involves the use of Grignard reagents, where triphenylsilyl chloride reacts with a phosphorus trihalide in the presence of a magnesium-based catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(triphenylsilyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Tris(triphenylsilyl)phosphine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tris(triphenylsilyl)phosphine involves its ability to donate electrons and form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry. The compound can also participate in single-electron transfer reactions, leading to the formation of radical species that can further react with other molecules .

Vergleich Mit ähnlichen Verbindungen

    Triphenylphosphine: A widely used phosphine ligand with similar chemical properties.

    Tris(trimethylsilyl)phosphine: Another organophosphorus compound with different substituents.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its use in specific organic reactions.

Uniqueness: Tris(triphenylsilyl)phosphine stands out due to its bulky triphenylsilyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .

Eigenschaften

CAS-Nummer

82764-05-4

Molekularformel

C54H45PSi3

Molekulargewicht

809.2 g/mol

IUPAC-Name

tris(triphenylsilyl)phosphane

InChI

InChI=1S/C54H45PSi3/c1-10-28-46(29-11-1)56(47-30-12-2-13-31-47,48-32-14-3-15-33-48)55(57(49-34-16-4-17-35-49,50-36-18-5-19-37-50)51-38-20-6-21-39-51)58(52-40-22-7-23-41-52,53-42-24-8-25-43-53)54-44-26-9-27-45-54/h1-45H

InChI-Schlüssel

LRJNVYLVJPVDOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)P([Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.